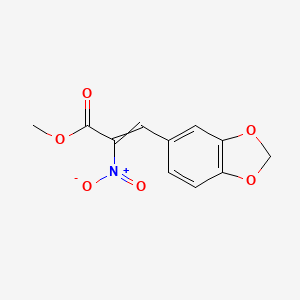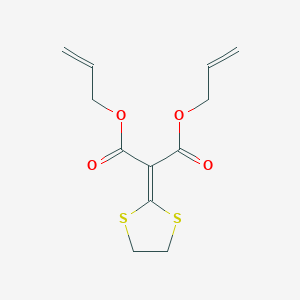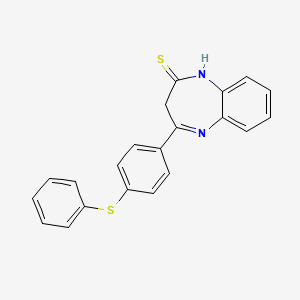
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This particular compound features a unique structure with a thione group, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenylthio)benzaldehyde with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired benzodiazepine thione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepine thione derivatives.
科学的研究の応用
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dihydro-2H-1,5-benzodiazepine-2-thione: Lacks the phenylthio substituent.
4-(4-Phenylthio)phenyl-1,3-dihydro-2H-1,5-benzodiazepine: Lacks the thione group.
1,3-Dihydro-4-(4-methylthio)phenyl-2H-1,5-benzodiazepine-2-thione: Features a methylthio substituent instead of phenylthio.
Uniqueness
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is unique due to the presence of both the phenylthio and thione groups, which may confer distinct chemical reactivity and biological activity compared to other benzodiazepine derivatives.
特性
CAS番号 |
41054-49-3 |
|---|---|
分子式 |
C21H16N2S2 |
分子量 |
360.5 g/mol |
IUPAC名 |
4-(4-phenylsulfanylphenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C21H16N2S2/c24-21-14-20(22-18-8-4-5-9-19(18)23-21)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) |
InChIキー |
NOKVZZHHQACBIN-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


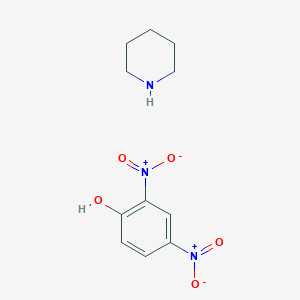
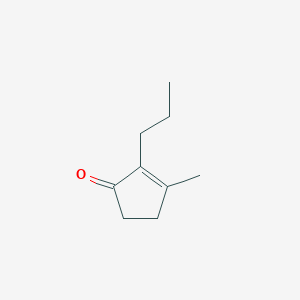

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
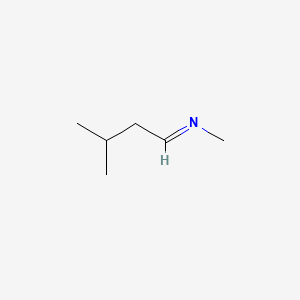
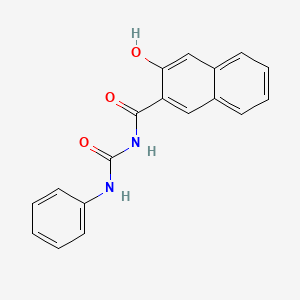

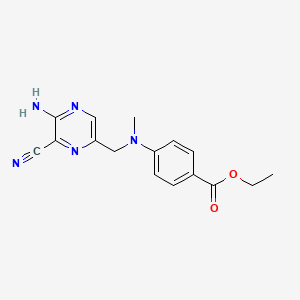

![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)

